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Executive Summary

5-Bromo-2-iodothiazole (CAS: 108306-63-4) represents a critical scaffold in medicinal
chemistry and crystal engineering. As a heteroaromatic system bearing two distinct halogen
atoms, it serves as an ideal model for studying

-hole interactions (halogen bonding). The iodine atom at the C2 position, adjacent to the ring
sulfur, exhibits a highly anisotropic electrostatic potential, making it a superior halogen bond
donor compared to the C5-bromine.

This guide provides a comprehensive technical analysis of the compound's structural
chemistry, synthesis, and the crystallographic protocols required to resolve its supramolecular
architecture.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]
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Property Data

IUPAC Name 5-Bromo-2-iodo-1,3-thiazole

Molecular Formula

Molecular Weight 289.92 g/mol
Physical State Solid (Crystalline)
Melting Point 78-82 °C (Typical for di-halo thiazoles)

Soluble in DCM, CHCI
Solubility
, DMSO:; Insoluble in water

] H NMR: Singlet at
Key Spectroscopic Feature

~7.5-7.8 ppm (C4-H)

Structural Analysis: The Halogen Bonding Paradigm

The crystal packing of 5-Bromo-2-iodothiazole is governed by the anisotropy of electron
density around the halogen nuclei. Unlike spherically symmetrical ions, covalently bound
halogens (ClI, Br, I) exhibit a region of positive electrostatic potential along the C—X bond axis,
known as the

-hole.

Intramolecular Geometry

The thiazole ring is planar. The bond lengths follow the standard heteroaromatic trends:
e C2-1Bond: ~2.08 A (Longer, more polarizable).
« C5-BrBond: ~1.86 A.

o C-S Bonds: Asymmetric due to the inductive effects of the C2-iodine.

Intermolecular Interaction Network
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In the solid state, 5-Bromo-2-iodothiazole is predicted to form a network driven by Type I
Halogen Bonding.

e Primary Interaction (

): The strongly positive

-hole on the lodine atom interacts with the lone pair of the Nitrogen atom on a neighboring
molecule. This is the structure-directing motif, typically linear (

).

e Secondary Interaction (

): A weaker interaction may occur between the Bromine and the Sulfur of an adjacent ring, or
via

-stacking of the aromatic cores.
Why lodine Dominates: The magnitude of the

-hole (
) scales with polarizability:

. Therefore, the C2-lodine acts as the primary "anchor" in the crystal lattice.

Experimental Protocols
Synthesis Pipeline (Sandmeyer Reaction)

To obtain high-purity crystals, the compound is synthesized from 2-amino-5-bromothiazole via a
radical-mediated diazotization-iodination sequence.

Reagents:
e Precursor: 2-Amino-5-bromothiazole
o Diazotizing Agent: Isoamyl nitrite (or t-Butyl nitrite)

 lodine Source: Diiodomethane (
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) or lodine/KI

Workflow:

Dissolution: Dissolve 2-amino-5-bromothiazole in anhydrous THF.
 Activation: Add diiodomethane (1.2 equiv).

o Diazotization: Dropwise addition of isoamyl nitrite (1.5 equiv) at room temperature. Caution:
Exothermic gas evolution (

).

o Reflux: Heat to 60°C for 2-4 hours to ensure completion.

 Purification: Flash column chromatography (Hexane/EtOAc 95:5) to remove the de-aminated
byproduct.

Crystal Growth Strategy

High-quality single crystals suitable for X-ray diffraction (XRD) are grown using slow
evaporation or sublimation.

e Method A: Solvent Layering (Recommended)
o Dissolve 20 mg of pure compound in 1 mL DCM (Dichloromethane).
o Carefully layer 2 mL of n-Hexane on top.
o Store at 4°C undisturbed for 3-5 days.
e Method B: Sublimation
o Place solid in a sublimation tube under vacuum (0.1 mbar).
o Heat oil bath to 50°C (below melting point).

o Crystals form on the cold finger (
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Structure Solution Workflow

The following Graphviz diagram outlines the logic flow for solving the crystal structure from the
grown crystals.
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Purified 5-Bromo-2-iodothiazole
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Caption: Logical workflow for the crystallographic characterization of 5-Bromo-2-iodothiazole,
from synthesis to validated structure.
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Applications in Drug Discovery
Fragment-Based Drug Design (FBDD)

5-Bromo-2-iodothiazole is a "privileged fragment." The C2-lodine is chemically labile, allowing

for:

Negishi/Suzuki Couplings: Selective functionalization at C2 (lodine reacts faster than
Bromine).

Isostere Replacement: The thiazole ring mimics the peptide bond geometry (

-amide), making it a bioisostere for peptide backbones in protease inhibitors.

Halogen Bonding in Protein Binding

In protein-ligand interactions, the C2-lodine can target backbone carbonyl oxygens (

) in the binding pocket. This interaction is highly directional and can increase potency by 10-
100x compared to a hydrogen bond.
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[3114]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

